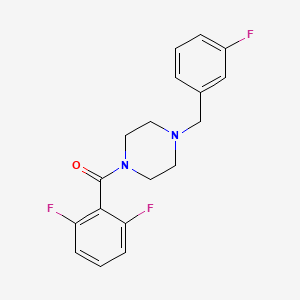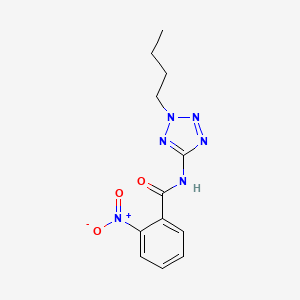![molecular formula C15H19N5OS B4694731 N-cyclohexyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4694731.png)
N-cyclohexyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
“N-cyclohexyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide” is a compound synthesized and characterized by various spectroscopic methods. Its structure, vibrational frequencies, and chemical shifts have been calculated and compared with experimental values, highlighting its potential in nonlinear optical properties and biological activities such as antibacterial, antifungal, and antioxidant activities (Orek, Koparir, & Koparır, 2012).
Synthesis Analysis
The synthesis involves characterizing the triazol compound through spectroscopic methods including (1)H NMR, (13)C NMR, IR, and X-ray single-crystal determination. The synthesis process utilizes density functional methods to achieve accurate molecular geometry and vibrational frequencies, ensuring the compound’s structure is well-reproduced and theoretical values align with experimental findings (Orek, Koparir, & Koparır, 2012).
Molecular Structure Analysis
The compound’s molecular geometry and vibrational frequencies have been calculated using the density functional method (B3LYP) with the 6-31G(d) basis set. This analytical approach has proven effective in reproducing the crystal structure and providing a theoretical foundation for understanding the compound's molecular behavior (Orek, Koparir, & Koparır, 2012).
Chemical Reactions and Properties
The title compound exhibits promising nonlinear optical properties, surpassing those of urea. This characteristic, along with its energetic behavior in solvent media, has been thoroughly examined, indicating the compound's versatility and potential for various applications (Orek, Koparir, & Koparır, 2012).
Physical Properties Analysis
The compound's optimized geometry effectively mirrors the crystal structure, and the theoretical vibrational frequencies and chemical shift values closely match the experimental data. This congruence between theoretical predictions and experimental results underscores the compound's stable and predictable physical properties (Orek, Koparir, & Koparır, 2012).
Chemical Properties Analysis
The compound’s chemical properties, such as its antibacterial, antifungal, and antioxidant activities, have been assessed, demonstrating its potential as a multifunctional agent. The DFT calculations of molecular electrostatic potentials, frontier molecular orbitals, and thermodynamic properties further illustrate the compound’s chemical versatility and its promising applications in various fields (Orek, Koparir, & Koparır, 2012).
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . This protein is found in presynaptic terminals and is involved in the regulation of dopamine release and transport .
Mode of Action
N-cyclohexyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide interacts with α-syn to inhibit its aggregation . In pathological conditions, α-syn can form amyloid aggregates that lead to neurotoxicity and neurodegeneration . By preventing the aggregation of α-syn, this compound can potentially mitigate these harmful effects .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving α-syn. Under normal conditions, α-syn adopts an α-helical structure after interaction with phospholipids . In pathological states, α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions . By inhibiting the aggregation of α-syn, N-cyclohexyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can potentially disrupt this pathway and prevent the formation of these harmful inclusions .
Result of Action
The compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of Parkinson’s disease . It also affects the levels of Parkinson’s disease markers after the administration of the same neurotoxin . These results suggest that N-cyclohexyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide could have potential therapeutic effects in the treatment of Parkinson’s disease .
properties
IUPAC Name |
N-cyclohexyl-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c21-13(17-12-4-2-1-3-5-12)10-22-15-18-14(19-20-15)11-6-8-16-9-7-11/h6-9,12H,1-5,10H2,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSORSSWZLVZGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4694659.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4694660.png)
![methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4694666.png)
![3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide](/img/structure/B4694678.png)
![N-(4-methylphenyl)-2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4694684.png)
![N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide](/img/structure/B4694686.png)
![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B4694692.png)
![N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4694694.png)
![methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4694696.png)
![N-[3-(acetylamino)phenyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4694717.png)


![N-[3-(isobutyrylamino)phenyl]butanamide](/img/structure/B4694738.png)
![4-(2-furoyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4694742.png)